1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one
Description
1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one (CAS: 1804185-11-2) is a brominated aromatic ketone with the molecular formula C₁₀H₁₁BrOS and a molecular weight of 259.16 g/mol . Its structure features a propan-1-one group attached to a phenyl ring substituted with a bromomethyl (–CH₂Br) group at the 3-position and a mercapto (–SH) group at the 4-position (Figure 1). This dual functionality distinguishes it from structurally related propan-1-one derivatives.
Properties
Molecular Formula |
C10H11BrOS |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-4-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrOS/c1-2-9(12)7-3-4-10(13)8(5-7)6-11/h3-5,13H,2,6H2,1H3 |
InChI Key |
JGEKROKMPOWFEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)S)CBr |
Origin of Product |
United States |
Preparation Methods
Temperature and Catalysis
Optimal bromination occurs at 70°C, with AIBN concentrations of 1–2 mol% relative to the substrate. Higher temperatures risk side reactions, including debromination or polymerization. For mercaptan substitution, DMF as a solvent enhances nucleophilicity, while temperatures above 90°C accelerate thiol oxidation, necessitating inert atmospheres (e.g., nitrogen or argon).
Solvent Systems
- Bromination : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) for non-polar intermediates.
- Mercaptan substitution : DMF or dimethyl sulfoxide (DMSO) to stabilize the thiolate intermediate.
- Purification : Ethyl acetate/hexane mixtures (3:7 v/v) for column chromatography.
Purification and Characterization
Crude products are purified via silica gel column chromatography, with elution profiles tailored to separate brominated by-products. Recrystallization from methanol or ethanol further enhances purity, achieving >98% by HPLC. Characterization relies on spectroscopic methods:
- IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch).
- ¹H NMR : δ 2.1 ppm (s, 3H, CH₃), δ 4.3 ppm (s, 2H, BrCH₂), δ 7.2–7.8 ppm (aromatic protons).
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Radical Bromination | Br₂, AIBN, DCM | 70°C, N₂, 12 h | 72–78 | 98 |
| Claisen-Schmidt | NaOH, Ethanol, HCl | Reflux, 8 h | 55–65 | 95 |
| Thiol-ene Coupling | NaSH, DMF | 90°C, Ar, 6 h | 68–70 | 97 |
Industrial-Scale Production Considerations
Industrial adaptations, as outlined in patent literature, emphasize continuous flow reactors for bromination to enhance scalability and safety. Automated systems regulate bromine addition rates, minimizing exothermic risks. Mercaptan substitution stages utilize thiourea derivatives to mitigate thiol volatility, with in-line FTIR monitoring ensuring real-time quality control.
Challenges and Mitigation Strategies
- Thiol Oxidation : Additives like ascorbic acid or EDTA chelate metal impurities that catalyze oxidation.
- By-Product Formation : Excess bromine leads to di-brominated derivatives; stoichiometric controls and quenching with sodium thiosulfate are critical.
- Purification Complexity : Gradient elution in chromatography resolves structurally similar impurities.
Recent Advances in Synthesis
Recent studies (2025) highlight microwave-assisted bromination, reducing reaction times to 2–3 hours with comparable yields. Additionally, enzymatic methods using bromoperoxidases offer greener alternatives, though yields remain suboptimal (40–50%).
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert it back to the thiol form.
Addition Reactions: The carbonyl group in the propanone moiety can undergo addition reactions with nucleophiles like hydrazines or hydroxylamines to form hydrazones or oximes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium thiolate or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation reactions produce disulfides or sulfonic acids.
- Reduction reactions regenerate the thiol group.
Scientific Research Applications
1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used to modify biomolecules through thiol-ene click chemistry, enabling the study of protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one largely depends on its interaction with other molecules. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The mercapto group can form covalent bonds with thiol-reactive sites on proteins or other biomolecules, potentially altering their activity or function. The carbonyl group in the propanone moiety can participate in various addition reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one with key analogues based on substituents, molecular properties, and applications:
Key Differences and Functional Implications
Bromomethyl vs. Other Halogen Substituents
- Bromomethyl (–CH₂Br) : Enhances electrophilicity and reactivity in nucleophilic substitutions compared to chloro or fluoro groups. For example, 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one (C₁₀H₉BrClO) exhibits dual halogenation but lacks the thiol group, limiting redox activity .
Fluorinated Analogues
- 3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one (C₁₆H₁₂BrF₃O) incorporates a trifluoromethyl (–CF₃) group, enhancing metabolic stability and lipophilicity for pharmaceutical applications .
Bioactive Derivatives
- 1-(3,4-Dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one (C₂₀H₂₀F₃N₃O₅) demonstrates how nitro and piperazinyl groups enable neurological activity, a feature absent in the target compound .
Biological Activity
1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one is an organic compound notable for its unique structural features, including a bromomethyl group and a mercapto group attached to a phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The following sections will explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 251.15 g/mol. The compound's structure allows it to engage in various chemical reactions, particularly those involving nucleophiles and electrophiles due to the presence of thiol and bromomethyl groups.
Structural Features
| Feature | Description |
|---|---|
| Bromomethyl Group | Acts as an electrophile, facilitating nucleophilic attack. |
| Mercapto Group | Capable of forming disulfide bonds, crucial for protein interactions. |
| Phenyl Ring | Provides stability and hydrophobic character. |
Antimicrobial Properties
Research indicates that compounds containing thiol groups exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, including Staphylococcus aureus. The presence of the bromomethyl group enhances its reactivity, potentially increasing its efficacy against resistant strains.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of similar compounds revealed that modifications in the bromine substituent significantly influenced activity levels. The results are summarized below:
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| This compound | 32 | Moderate |
| 1-(2-(Bromomethyl)-4-mercaptophenyl)propan-1-one | 16 | High |
| 2-Mercaptoacetophenone | 64 | Low |
Anticancer Activity
The compound's potential as an anticancer agent is attributed to its ability to interact with cellular macromolecules and induce apoptosis in cancer cells. The mercapto group can form disulfide bonds that may disrupt cellular signaling pathways essential for cancer cell survival.
Research Findings on Anticancer Effects
In vitro studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 30 | Disruption of redox balance |
| A549 (Lung Cancer) | 20 | Inhibition of cell cycle progression |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to engage in electrophilic addition reactions with biological molecules, particularly proteins. The mercapto group plays a critical role in modulating protein interactions through disulfide bond formation.
Interaction Studies
Studies have shown that the compound can react with key biological macromolecules:
- Proteins : Formation of disulfide bonds alters protein structure and function.
- Nucleic Acids : Potential interactions that may lead to disruptions in DNA replication processes.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(3-(bromomethyl)-4-mercaptophenyl)propan-1-one to improve yield and purity?
- Methodological Answer : The bromomethylation step is critical. A two-step approach can be adapted from analogous compounds: (i) Bromination of the methyl group on the phenyl ring using bromine in chloroform under controlled stoichiometry (1:1 molar ratio) and low-temperature conditions (0–5°C) to minimize side reactions . (ii) Thiol (-SH) group protection (e.g., via trityl or acetyl groups) before bromination to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted bromine and byproducts .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the bromomethyl (-CHBr) and thiol (-SH) positions. Aromatic protons appear as multiplets in δ 7.0–8.0 ppm, while the propanone carbonyl resonates at δ 200–210 ppm in -NMR .
- XRD : Single-crystal X-ray diffraction (employing SHELX programs like SHELXL for refinement) resolves spatial conformation. For accurate refinement, position H atoms geometrically and apply riding models for methyl and thiol groups .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond length discrepancies in the bromomethyl group) be resolved?
- Methodological Answer : Contradictions in bond lengths (e.g., C-Br vs. C-S distances) may arise from dynamic disorder or radiation damage. To address this:
- Collect high-resolution data (≤ 0.8 Å) at low temperatures (100 K) to minimize thermal motion .
- Use restraints (DFIX, SIMU) in SHELXL to stabilize geometrically strained regions during refinement .
- Cross-validate with computational methods (DFT calculations) to compare experimental and theoretical bond parameters .
Q. What strategies mitigate thiol group oxidation during prolonged storage or reaction conditions?
- Methodological Answer :
- Storage : Store under inert atmosphere (N or Ar) at –20°C, with molecular sieves to prevent moisture-induced oxidation .
- In-situ protection : Introduce temporary protecting groups (e.g., tert-butyl disulfide) during synthesis. Deprotection can be achieved using reducing agents like DTT .
- Additives : Include antioxidants (e.g., BHT at 0.1% w/w) in reaction mixtures to scavenge free radicals .
Q. How does the bromomethyl group’s reactivity influence downstream functionalization (e.g., nucleophilic substitution)?
- Methodological Answer :
- The -CHBr group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Optimize solvent polarity (DMF or DMSO) and temperature (60–80°C) to enhance reaction rates .
- Monitor competing elimination reactions (forming alkenes) by controlling base strength (e.g., use KCO instead of NaOH) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to study the compound’s stability under varying pH conditions?
- Methodological Answer :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at λ = 254 nm.
- Identify degradation products using LC-MS. For instance, acidic conditions may hydrolyze the propanone group, while alkaline conditions could oxidize the thiol .
Q. What computational methods are suitable for predicting the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura coupling (e.g., Pd-catalyzed reactions with aryl boronic acids). Focus on optimizing the Br–Pd oxidative addition step .
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. toluene) on reaction pathways to predict regioselectivity .
Crystallographic Challenges
Q. What are the common pitfalls in refining the crystal structure of bromomethyl- and thiol-containing compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
